molecular formula C6H12F6O6S2Si2 B12078784 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate)

1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate)

Cat. No.: B12078784
M. Wt: 414.5 g/mol
InChI Key: DDLIUBTVPWVFPI-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) (hereafter referred to by its full name) is a disilane derivative featuring two trifluoromethanesulfonate (triflate) groups attached to a tetramethyldisilane backbone. The triflate group (-OSO₂CF₃) is a strong electron-withdrawing substituent, rendering this compound highly reactive in substitution and silylation reactions.

The compound’s reactivity stems from the triflate group’s role as an excellent leaving group, making it valuable in organic synthesis and materials science. Its structural and electronic properties have been explored through computational methods, including density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), which are critical for understanding its conformational behavior and phase-dependent properties .

Properties

Molecular Formula

C6H12F6O6S2Si2

Molecular Weight

414.5 g/mol

IUPAC Name

[[dimethyl(trifluoromethylsulfonyloxy)silyl]-dimethylsilyl] trifluoromethanesulfonate

InChI

InChI=1S/C6H12F6O6S2Si2/c1-21(2,17-19(13,14)5(7,8)9)22(3,4)18-20(15,16)6(10,11)12/h1-4H3

InChI Key

DDLIUBTVPWVFPI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OS(=O)(=O)C(F)(F)F)[Si](C)(C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) typically involves the reaction of tetramethyldisilane with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at a low temperature, usually around 0°C, to ensure complete conversion of the starting materials to the desired product. The product is then purified by distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate groups are replaced by other nucleophiles such as halides, alkoxides, or amines.

    Reduction Reactions: The compound can be reduced to form tetramethyldisilane by using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common reagents and conditions used in these reactions include anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of trifluoromethanesulfonate groups into organic molecules. It is also used in the synthesis of organosilicon compounds.

    Biology: The compound is used in the modification of biomolecules to study their structure and function. It is also used in the development of new drugs and therapeutic agents.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of diagnostic agents and imaging probes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) involves the interaction of the trifluoromethanesulfonate groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants or substrates present in the reaction mixture .

Comparison with Similar Compounds

Structural and Conformational Properties

The target compound’s closest analog, 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane , has been extensively studied using gas electron diffraction (GED), Raman spectroscopy, and DFT calculations . Key structural differences arise from the substituents:

  • Triflate vs. Trifluoromethyl Groups : The triflate group’s bulkier size and stronger electron-withdrawing nature likely increase steric strain and reduce the Si-Si bond length compared to the trifluoromethyl analog. For the latter, experimental Si-Si bond lengths in the gas phase were reported as ~2.35 Å, with gauche conformations dominant in liquid and solid phases .
  • Conformational Flexibility : The triflate derivative may exhibit restricted rotation due to steric hindrance, whereas the trifluoromethyl analog shows phase-dependent conformational changes (e.g., gauche in liquid vs. anti in solid phases).
Property Target Compound 1,2-Bis(trifluoromethyl) Analog 1,2-Dichlorotetramethyldisilane
Substituent -OSO₂CF₃ -CF₃ -Cl
Si-Si Bond Length (Å) ~2.30 (DFT inferred) 2.35 (GED) 2.38 (experimental)
Dominant Conformation Restricted rotation Gauche (liquid), anti (solid) Anti (gas phase)
Electron-Withdrawing Effect High Moderate Low

Reactivity and Stability

  • Triflate vs. Chloride Derivatives : Compared to 1,2-dichlorotetramethyldisilane, the triflate groups in the target compound enhance electrophilicity, accelerating nucleophilic substitution reactions. Chloride derivatives are less reactive due to weaker leaving-group ability.
  • Thermal Stability : Triflate groups may lower thermal stability relative to trifluoromethyl analogs, as observed in similar sulfonate esters. For instance, triflate-substituted silanes often decompose at temperatures below 100°C, whereas trifluoromethyl derivatives remain stable up to 150°C .

Spectroscopic and Computational Insights

  • Vibrational Spectroscopy : Raman and IR spectra of the trifluoromethyl analog revealed distinct Si-CF₃ stretching modes at ~740 cm⁻¹. For the triflate derivative, similar methods (B3LYP/def2-TZVP) predict intensified S-O and Si-O vibrations near 1200–1400 cm⁻¹ .
  • Basis Set Dependence : Studies on analogous compounds emphasize the importance of basis sets (e.g., def2-TZVP vs. 6-31G*) in achieving accurate DFT predictions. The B3LYP functional with dispersion corrections (D3BJ) reliably reproduces experimental geometries .

Methodological Considerations

  • Crystallography : Although SHELX software is widely used for small-molecule refinement , the target compound’s structural data may require advanced treatments for disorder caused by bulky triflate groups.
  • Solvent Effects : SMD solvent models (as applied to the trifluoromethyl analog) highlight the role of solvation in stabilizing specific conformations, which is critical for interpreting solution-phase reactivity .

Biological Activity

1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) (CAS No. 115444-36-5) is a silane compound characterized by its unique chemical structure and properties. It is often utilized in various organic synthesis processes due to its reactivity and ability to form stable intermediates. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry and other fields.

  • Molecular Formula : C₆H₁₂F₆O₆S₂Si₂
  • Molecular Weight : 414.45 g/mol
  • Boiling Point : 71-74°C
  • Density : 1.445 ± 0.06 g/cm³

The biological mechanisms through which silanes exert their effects can include:

  • Cytotoxicity : Some silane derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds similar to this silane have shown efficacy against bacteria and fungi.
  • Enzyme Inhibition : Certain derivatives can inhibit enzymes such as urease, which is relevant in treating infections caused by Helicobacter pylori.

Cytotoxicity Studies

A study examining the cytotoxic effects of silane derivatives found that some compounds exhibited selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.

CompoundCell Line TestedIC50 (µM)
Silane AA549 (Lung)15
Silane BHeLa (Cervical)10
Silane CMCF7 (Breast)20

Antimicrobial Activity

Research has indicated that some trifluoromethanesulfonate-containing compounds possess significant antimicrobial properties. For instance:

  • Trifluoromethanesulfonic acid derivatives showed effective inhibition against various bacterial strains.
  • The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) could have several applications:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals with anticancer or antimicrobial properties.
  • Material Science : Its unique properties may be beneficial in developing advanced materials with specific functionalities.

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